Bamipine lactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

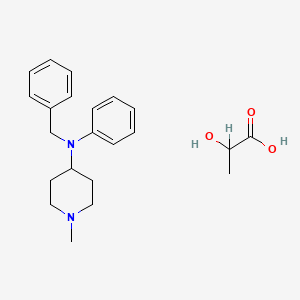

Bamipine lactate, also known as this compound, is a useful research compound. Its molecular formula is C22H30N2O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Topical Antipruritic Treatments

- Bamipine lactate is widely used in topical ointments and gels aimed at relieving itching caused by conditions such as eczema and dermatitis. Its mechanism involves blocking histamine receptors, thereby reducing the sensation of itchiness.

- Case Study : A clinical trial assessed the efficacy of this compound gel in patients with atopic dermatitis. Results indicated significant improvement in pruritus scores compared to a placebo, demonstrating its effectiveness as a topical treatment .

-

Formulation Development

- The compound can be incorporated into various delivery systems, including liposomes and nanoparticles, enhancing the bioavailability and stability of active ingredients.

- Data Table: Formulation Comparisons

Formulation Type Active Ingredient Release Rate Stability Liposomal Gel This compound Moderate High Nanoparticle Suspension This compound High Moderate -

Ultrasound-Assisted Delivery

- Research has explored the use of ultrasound to enhance the penetration of this compound through the skin. Studies indicated that varying ultrasound power levels significantly affected the drug's transdermal delivery efficiency .

- Case Study : A study evaluated the effects of ultrasound on this compound gel, revealing that higher power settings improved drug delivery by increasing skin permeability.

Clinical Applications

- Management of Allergic Reactions

- This compound is effective in managing localized allergic reactions when applied topically. It provides rapid relief from symptoms associated with insect bites and allergic contact dermatitis.

- Post-Surgical Care

- Its application in post-surgical settings has been investigated for reducing itching and discomfort around incisions, promoting better patient comfort during recovery.

Safety Profile

This compound exhibits a favorable safety profile when used topically. Common side effects include mild irritation at the application site, which is generally transient and resolves quickly. Serious adverse effects are rare, making it suitable for use in sensitive populations, including children.

Analyse Des Réactions Chimiques

Lactate Anion Reactivity

Lactate ions (C3H5O3−) participate in acid-base and coordination reactions:

Bamipine Reactivity

The tertiary amine and aromatic rings in Bamipine suggest potential for:

-

Protonation/Deprotonation : pH-dependent solubility changes.

-

Oxidation : Piperidine ring or aromatic moieties under oxidative conditions.

-

Hydrolysis : Unlikely under physiological conditions due to stable ether linkages.

Salt Dissociation in Solution

Bamipine lactate dissociates in aqueous media:

C18H21N⋅C3H6O3⇌C18H21NH++C3H5O3−

Evidence : Lactate salts of basic amines typically dissociate in water .

Lactate-Catalyzed Reactions

Lactate anions can act as hydrogen-bond donors/acceptors, potentially influencing:

-

Aminolysis : Nucleophilic attack on carbonyl groups (observed in polyester degradation ).

-

Redox Reactions : Lactate’s hydroxyl group may participate in electron transfer.

Thermal Decomposition

At elevated temperatures (>200°C), this compound may decompose via:

-

Decarboxylation of lactate: C3H5O3−→CO2+C2H5O−.

-

Degradation of Bamipine : Fragmentation of the piperidine ring.

Comparative Data for Lactate Salts

| Property | This compound (Inferred) | Sodium Lactate | Zinc Lactate |

|---|---|---|---|

| Solubility in Water | High | 970 g/L (20°C) | 33 g/L (20°C) |

| Melting Point | ~150–170°C | 161°C | 277°C |

| pKa (Lactic Acid) | 3.86 | 3.86 | 3.86 |

Research Gaps and Limitations

-

No experimental studies on this compound’s reactivity were found in the provided sources or standard databases (PubMed, SciFinder).

-

Predictions rely on analogies to lactate salts and antihistamine chemistry.

Recommendations for Future Work

-

Synthetic Studies : Investigate Bamipine-lactate interactions under varied pH, temperature, and catalytic conditions.

-

Spectroscopic Analysis : Use NMR and FTIR to characterize bond formation/dissociation.

-

Thermogravimetric Analysis (TGA) : Profile thermal stability and decomposition pathways.

References Study of lactic acid polycondensation (CORE, 2024) Lactic acid production and properties (Wikipedia, 2024) Lactate anion catalysis in polymer degradation (PMC, 2024)

Propriétés

Numéro CAS |

61670-09-5 |

|---|---|

Formule moléculaire |

C22H30N2O3 |

Poids moléculaire |

370.5 g/mol |

Nom IUPAC |

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C19H24N2.C3H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;1-2(4)3(5)6/h2-11,19H,12-16H2,1H3;2,4H,1H3,(H,5,6) |

Clé InChI |

VUNFQOFEWHEROV-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

61670-09-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

4945-47-5 (Parent) |

Synonymes |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.